N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c23-19(8-5-14-3-1-2-4-14)21-11-15-9-20(24)22(12-15)16-6-7-17-18(10-16)26-13-25-17/h6-7,10,14-15H,1-5,8-9,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUHBPGRJQMFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis. One possible route involves the following steps:
Formation of the Pyrrolidinone Ring: : Starting with benzo[d][1,3]dioxole, it undergoes a series of reactions including nitration, reduction, and cyclization to form the pyrrolidinone ring.
Methylation: : The intermediate product is then subjected to methylation to introduce the methyl group.
Cyclopentyl Propanamide Addition:
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic steps but scaled up using larger reactors and continuous flow systems. Key considerations include:
Optimizing Reaction Yields: : Industrial processes focus on maximizing yield and purity.
Safety and Environmental Concerns: : Handling of reagents and solvents should adhere to strict safety protocols to prevent accidents and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide is reactive towards several chemical transformations:
Oxidation: : This compound can undergo oxidation to form various derivatives, especially at the pyrrolidinone ring.
Reduction: : Reduction reactions can modify the carbonyl groups, potentially leading to secondary alcohols.
Substitution: : Nucleophilic substitution reactions can occur, particularly involving the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: : Reducing agents such as lithium aluminium hydride or sodium borohydride are employed.
Substitution: : Reagents like alkyl halides or nucleophiles such as amines can be used.
Major Products Formed
The major products depend on the specific reaction conditions. For example, oxidation of the pyrrolidinone ring can lead to carboxylic acid derivatives, while reduction can form alcohols.
Scientific Research Applications
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide finds application in various fields due to its unique structure:
Chemistry: : Used as an intermediate in organic synthesis, providing a foundation for creating more complex molecules.
Biology: : Potential for studying enzyme interactions and receptor binding due to its diverse functional groups.
Medicine: : Investigated for potential therapeutic uses, particularly in the treatment of neurological and inflammatory diseases.
Industry: : Utilized in the development of new materials and chemicals, particularly those requiring precise molecular modifications.
Mechanism of Action
Mechanism
The compound exerts its effects through interactions with specific molecular targets in biological systems. For instance:
Binding to Receptors: : It may bind to certain receptors, influencing signal transduction pathways.
Enzyme Inhibition: : The compound could act as an inhibitor for specific enzymes, affecting metabolic pathways.
Molecular Targets and Pathways
Neurotransmitter Receptors: : It could modulate receptors like GABA or serotonin receptors.
Inflammatory Pathways: : May interact with enzymes involved in inflammatory responses, potentially reducing inflammation.
Comparison with Similar Compounds
Core Structure Variations
- Pyrrolidinone vs. This modification may improve target affinity but reduce metabolic stability due to increased polarity.
- Benzodioxole vs. Compound 50 uses a thiazole ring, likely enhancing rigidity and electron-withdrawing effects.
Substituent Effects
- Amide Linkers : Compound 28 employs a benzodioxol-acetamide linker, which may improve solubility relative to the cyclopentylpropanamide in the target.
Pharmacological Implications
- Compound 28 : The IDO1 inhibitory activity demonstrates the benzodioxole moiety’s versatility in modulating immune checkpoints, a possible avenue for the target compound.
Stability and Reactivity
- The hydroxylation susceptibility of compound 7 contrasts with the target’s pyrrolidinone core, which lacks reactive C-H bonds at position 3. This difference may translate to improved in vivo stability.
Biological Activity
The compound N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide is a complex organic molecule with potential pharmacological applications. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Molecular Weight
The molecular weight of the compound is approximately 314.38 g/mol.
This compound exhibits various biological activities primarily through its interaction with neurotransmitter receptors. Research indicates that compounds containing the benzo[d][1,3]dioxole moiety often interact with dopamine receptors, serotonin receptors, and other neurochemical pathways.
Key Activities:
- Dopamine Receptor Interaction :
- Serotonin Receptor Modulation :
Antipsychotic Properties
Research has shown that related compounds exhibit antipsychotic effects at low dosages. For instance, compounds that target both D1 and D2 receptors have demonstrated efficacy in reducing symptoms of schizophrenia with minimal side effects such as extrapyramidal symptoms .
Anxiolytic Effects
The ability to modulate serotonin pathways suggests potential anxiolytic properties. Compounds that affect 5-HT receptor activity are often explored for their ability to alleviate anxiety disorders .
Case Studies
- Animal Models : Studies involving rodent models have demonstrated that related compounds can inhibit dopamine-induced behaviors, indicating their potential as antipsychotics .
- Cell Culture Studies : In vitro assays have shown that derivatives of benzo[d][1,3]dioxole can induce apoptosis in cancer cell lines by inhibiting the thioredoxin system, suggesting anti-tumor activity .
Summary of Findings
| Activity | Mechanism | Therapeutic Implications |
|---|---|---|
| Dopamine Receptor Antagonism | Blocks D1 and D2 receptor activity | Treatment of schizophrenia |
| Serotonin Modulation | Affects 5-HT receptor pathways | Potential for anxiety relief |
| Anti-tumor Activity | Induces apoptosis via thioredoxin inhibition | Possible use in cancer therapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
